4-Propylpyridin-3-ylboronic Acid
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Overview
Description
(4-Propylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a propyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Propylpyridin-3-yl)boronic acid can be synthesized through several methods, including:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation using a boron reagent.
Palladium-Catalyzed Cross-Coupling: The palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane is another effective method.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of (4-propylpyridin-3-yl)boronic acid typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: (4-Propylpyridin-3-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
Scientific Research Applications
(4-Propylpyridin-3-yl)boronic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-propylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The pyridine ring can also participate in coordination chemistry, further expanding its range of interactions .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in reactivity but lacks the pyridine ring, making it less versatile in certain applications.
Pyridinylboronic Acids: Other pyridinylboronic acids, such as (3-pyridyl)boronic acid, share similar properties but differ in the position of the boronic acid group.
Uniqueness: (4-Propylpyridin-3-yl)boronic acid is unique due to the presence of both the propyl group and the boronic acid functional group on the pyridine ring. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to other boronic acids .
Properties
Molecular Formula |
C8H12BNO2 |
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Molecular Weight |
165.00 g/mol |
IUPAC Name |
(4-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-2-3-7-4-5-10-6-8(7)9(11)12/h4-6,11-12H,2-3H2,1H3 |
InChI Key |
RETNMHLQDWDDAQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)CCC)(O)O |
Origin of Product |
United States |
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